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Compound of Interest

Compound Name: 1-Phenyl-2-nitropropene

Cat. No.: B101151

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 1-phenyl-2-nitropropene (P2NP), a significant intermediate in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical
techniques.

Spectroscopic Data

The structural elucidation of 1-phenyl-2-nitropropene is achieved through a combination of
spectroscopic methods. Each technique provides unique insights into the molecular framework
of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The data presented here is for 1-phenyl-2-nitropropene dissolved in deuterated
chloroform (CDCls).

IH NMR Data

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule.
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Proton Assignment Chemical Shift (8) [ppm] Multiplicity
Phenyl-H ~7.3-7.6 Multiplet
Vinylic-H ~8.0 Singlet
Methyl-H ~2.5 Singlet

13C NMR Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A
study involving quantum computational calculations has reported the experimental and
theoretical chemical shifts for 1-phenyl-2-nitropropene[1]. While a complete, experimentally
derived peak list is not readily available in all public databases, the following table is based on

reported data and computational analysis.

Carbon Assignment Chemical Shift (8) [ppm]
Methyl (CHs) ~14

Phenyl (C-H) ~128-131

Phenyl (C-alkene) ~133

Alkene (C-NO2) ~137

Alkene (C-Phenyl) ~149

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation. The data below corresponds to the analysis of a solid sample

of 1-phenyl-2-nitropropene.
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Wavenumber (cm~?) Functional Group Assignment
~3075 C-H stretch (aromatic)

~1608 C=C stretch (alkene)

~1532 NO2z2 asymmetric stretch

~1358 NO2 symmetric stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, which aids in determining the molecular weight and elucidating the

structure.
Parameter Value
Molecular Formula CoHoNO:2
Molecular Weight 163.17 g/mol
Major Peaks (m/z) Relative Intensity
163 [M]* (Molecular lon)
116 [M - NO2]*
115 [M - NO:z - H]* (Base Peak)

Fragmentation Pattern: Under electron ionization (El), the 1-phenyl-2-nitropropene molecule
undergoes fragmentation. The molecular ion peak is observed at m/z 163. A prominent
fragmentation pathway involves the loss of the nitro group (NO2), resulting in a fragment at m/z
116. The base peak is typically observed at m/z 115, corresponding to the loss of a hydrogen
atom from the [M - NO2]* fragment, leading to a stable tropylium-like cation.

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the spectroscopic data
presented above.
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NMR Spectroscopy

Sample Preparation:
e Accurately weigh approximately 10-20 mg of 1-phenyl-2-nitropropene.

e Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:

o Spectrometer: A 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: A 100 MHz (or higher) NMR spectrometer.

e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Method: This method is suitable for the direct
analysis of the solid crystalline 1-phenyl-2-nitropropene.
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o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 1-phenyl-2-nitropropene sample directly onto the center
of the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.

o Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of phenylpropanoids, a class of
compounds structurally related to 1-phenyl-2-nitropropene.

Sample Preparation:

e Prepare a stock solution of 1-phenyl-2-nitropropene in a volatile organic solvent such as
dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

o Perform serial dilutions to prepare a working solution at a concentration of approximately 10-
100 pg/mL.

GC-MS Parameters:

e Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-
volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 um film thickness column with a
5% phenyl-methylpolysiloxane stationary phase).

e Injection: 1 uL of the sample solution is injected in splitless mode.

« Inlet Temperature: 250 °C.
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e Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 minutes.

o Ramp to 280 °C at a rate of 10 °C/minute.

o Hold at 280 °C for 5-10 minutes.
o Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.

o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like 1-phenyl-2-nitropropene.
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Workflow for Spectroscopic Analysis of 1-Phenyl-2-Nitropropene
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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